N-Desmethyldanofloxacin
N-Desmethyldanofloxacin
Brand Name:
Vulcanchem
CAS No.:
108461-04-7
VCID:
VC20794512
InChI:
InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1
SMILES:
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O
Molecular Formula:
C18H18FN3O3
Molecular Weight:
343.4 g/mol
N-Desmethyldanofloxacin
CAS No.: 108461-04-7
Cat. No.: VC20794512
Molecular Formula: C18H18FN3O3
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108461-04-7 |
|---|---|
| Molecular Formula | C18H18FN3O3 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1 |
| Standard InChI Key | LHZDPJRHQVYKPA-ONGXEEELSA-N |
| Isomeric SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4C[NH2+]5)F)C(=O)[O-] |
| SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O |
| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4C[NH2+]5)F)C(=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator